1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide
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Overview
Description
1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide, commonly known as DFTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
DFTM has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and thymidylate synthase. DFTM has also shown promising results in the treatment of cancer, inflammatory diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of DFTM involves the inhibition of various enzymes, which play crucial roles in various biological processes. For instance, DFTM inhibits carbonic anhydrase by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. Similarly, DFTM inhibits histone deacetylase by binding to its zinc ion and preventing the deacetylation of histones, leading to the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
DFTM has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective effects. It has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of DFTM is its potent inhibitory activity against various enzymes, which makes it a valuable tool in biochemical and pharmacological studies. However, one of the limitations of DFTM is its low solubility in aqueous solutions, which makes it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the research on DFTM. One of the primary areas of research is the development of more efficient synthesis methods for DFTM. Additionally, there is a need for further studies to elucidate the precise mechanism of action of DFTM and its potential applications in the treatment of various diseases. Furthermore, the development of more water-soluble derivatives of DFTM could enhance its utility in various experimental settings.
Synthesis Methods
The synthesis of DFTM involves the reaction of 2,5-difluoroaniline with 4-(2-bromoethyl)furan-2-thiol, followed by the reaction of the resulting intermediate with methanesulfonyl chloride in the presence of a base. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c17-13-3-4-15(18)12(6-13)10-24(20,21)19-8-14-7-11(9-23-14)16-2-1-5-22-16/h1-7,9,19H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSCOCKYASUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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